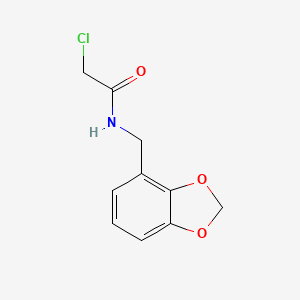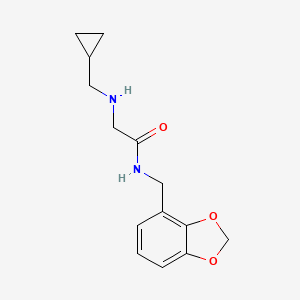
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid (MTCP) is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of the amino acid glycine and has been shown to have a variety of biochemical and physiological effects. In
作用機序
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid acts as a positive allosteric modulator of glycine receptors, which enhances the activity of these receptors in the presence of glycine. This results in an increase in the inhibitory neurotransmission mediated by glycine receptors, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, which suggests that it may have potential as a therapeutic agent for pain management. 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has also been shown to improve sleep quality and reduce anxiety in animal models.
実験室実験の利点と制限
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has several advantages for lab experiments. It is a highly specific modulator of glycine receptors, which allows for the precise manipulation of these receptors in experiments. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, one limitation of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid. One area of focus is the development of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid-based therapeutics for pain management and anxiety disorders. Another area of focus is the investigation of the role of glycine receptors in neurological disorders such as epilepsy and schizophrenia. Additionally, the development of more specific modulators of glycine receptors may help to overcome the limitations of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid and provide new tools for research.
Conclusion:
In conclusion, 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is a valuable tool for scientific research due to its unique properties as a modulator of glycine receptors. It has a variety of biochemical and physiological effects and has potential as a therapeutic agent for pain management and anxiety disorders. However, further research is needed to fully understand the mechanism of action of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid and its potential applications in medicine.
合成法
The synthesis of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid involves the reaction of glycine with thiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid. This method has been used in several studies to produce 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid with high purity and yield.
科学的研究の応用
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is widely used in scientific research as a tool to study the function of glycine receptors. It has been shown to modulate the activity of glycine receptors in the central nervous system, which are involved in the regulation of neuronal excitability. 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has also been used to study the role of glycine receptors in various physiological processes such as pain perception, sleep, and anxiety.
特性
IUPAC Name |
2-methyl-2-(thiophene-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-9(2,8(12)13)10-7(11)6-3-4-14-5-6/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXFKKDNMODPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)

![2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B7587252.png)
![4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587254.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)


![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)